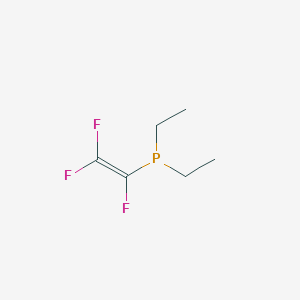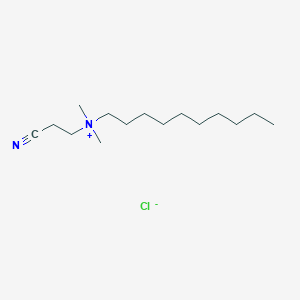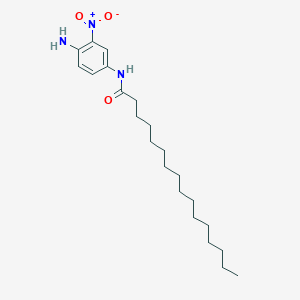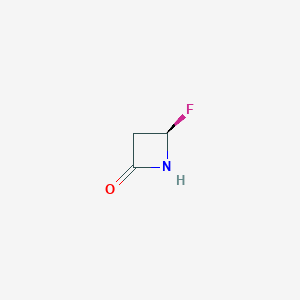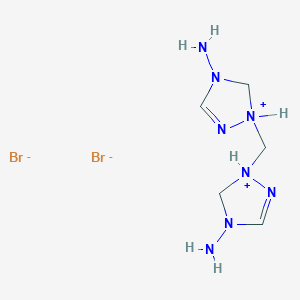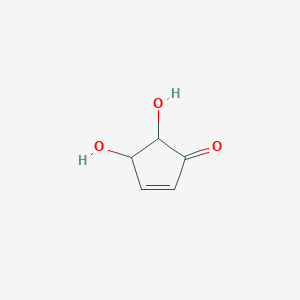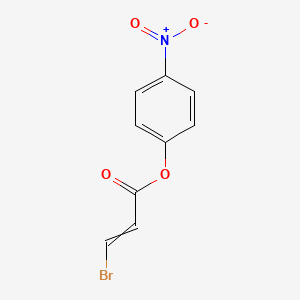
4-Nitrophenyl 3-bromoprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitrophenyl 3-bromoprop-2-enoate is an organic compound characterized by the presence of a nitrophenyl group and a bromopropenoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrophenyl 3-bromoprop-2-enoate typically involves the esterification of 4-nitrophenol with 3-bromoprop-2-enoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Nitrophenyl 3-bromoprop-2-enoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-nitrophenol and 3-bromoprop-2-enoic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed:
Nucleophilic Substitution: Products such as 4-nitrophenyl 3-azidoprop-2-enoate or 4-nitrophenyl 3-thiocyanatoprop-2-enoate.
Reduction: 4-Aminophenyl 3-bromoprop-2-enoate.
Ester Hydrolysis: 4-Nitrophenol and 3-bromoprop-2-enoic acid.
Wissenschaftliche Forschungsanwendungen
4-Nitrophenyl 3-bromoprop-2-enoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the preparation of functionalized polymers and materials with specific properties.
Biological Studies: The compound’s derivatives may be explored for their potential biological activities, such as antimicrobial or anticancer properties.
Wirkmechanismus
The mechanism of action of 4-Nitrophenyl 3-bromoprop-2-enoate involves its reactivity towards nucleophiles and reducing agents. The nitro group can undergo reduction to form an amino group, which can further participate in various biochemical pathways. The bromine atom can be substituted by nucleophiles, leading to the formation of new compounds with potential biological activities .
Vergleich Mit ähnlichen Verbindungen
4-Nitrophenyl Acetate: Similar in structure but lacks the bromopropenoate moiety.
4-Nitrophenyl 3-chloroprop-2-enoate: Similar but with a chlorine atom instead of bromine.
4-Nitrophenyl 3-iodoprop-2-enoate: Similar but with an iodine atom instead of bromine.
Uniqueness: 4-Nitrophenyl 3-bromoprop-2-enoate is unique due to the presence of both a nitrophenyl group and a bromopropenoate moiety, which allows it to participate in a diverse range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and materials science .
Eigenschaften
CAS-Nummer |
401520-62-5 |
|---|---|
Molekularformel |
C9H6BrNO4 |
Molekulargewicht |
272.05 g/mol |
IUPAC-Name |
(4-nitrophenyl) 3-bromoprop-2-enoate |
InChI |
InChI=1S/C9H6BrNO4/c10-6-5-9(12)15-8-3-1-7(2-4-8)11(13)14/h1-6H |
InChI-Schlüssel |
XFJUSTFNXHOBHA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)C=CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


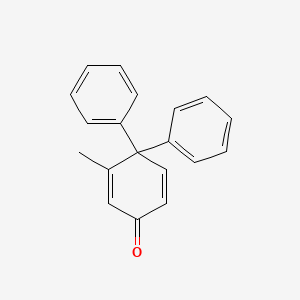
![3-Azabicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B14240703.png)
![(Benzene-1,3,5-triyl)tris[(3-methoxyphenyl)methanone]](/img/structure/B14240710.png)
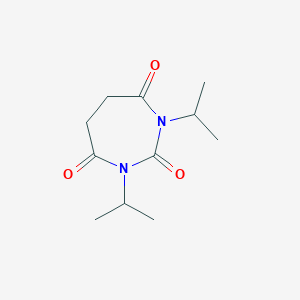

![2,8-Diazabicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B14240726.png)


